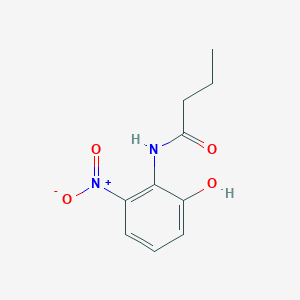

N-(2-Hydroxy-6-nitrophenyl)butyramide

Description

Properties

IUPAC Name |

N-(2-hydroxy-6-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-4-9(14)11-10-7(12(15)16)5-3-6-8(10)13/h3,5-6,13H,2,4H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRCOYCKBKXIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Hydroxy-6-nitrophenyl)butyramide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized organic compound with the CAS Number 500991-93-5.[1] With the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol , this molecule holds significance as a key intermediate in the synthesis of various agrochemicals, including certain herbicides and plant growth regulators.[1] Its chemical structure, featuring a hydroxyl group and a nitro group on the phenyl ring, also lends it to applications in the development of nitrophenyl-based probes and sensors in research settings.[1] This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, its physicochemical and spectroscopic properties, and a discussion of its potential applications based on current scientific understanding.

Chemical Structure and Properties

The core structure of N-(2-Hydroxy-6-nitrophenyl)butyramide consists of a butyramide moiety attached to a 2-hydroxy-6-nitrophenyl group. The presence of the electron-withdrawing nitro group and the hydroxyl group on the aromatic ring are key determinants of its reactivity and potential utility.

Table 1: Physicochemical Properties of N-(2-Hydroxy-6-nitrophenyl)butyramide

| Property | Value | Source |

| CAS Number | 500991-93-5 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Storage | Room temperature, sealed, dry | [1] |

Synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide

The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide is primarily achieved through the acylation of 2-amino-3-nitrophenol with butyryl chloride or butyric anhydride. This nucleophilic acyl substitution reaction targets the amino group of the 2-amino-3-nitrophenol.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general procedure for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide. The causality behind the experimental choices is to facilitate a clean and efficient reaction while ensuring the stability of the starting materials and product.

Materials:

-

2-Amino-3-nitrophenol

-

Butyryl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitrophenol (1 equivalent) in anhydrous DCM or THF. The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

-

Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction between the acyl chloride and the amine, thus minimizing the formation of byproducts.

-

Addition of Acylating Agent: Slowly add butyryl chloride (1.05 equivalents) dropwise to the cooled and stirred solution. The slow addition helps to maintain a controlled reaction temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M hydrochloric acid. This step neutralizes the excess base.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to reduce the water content in the organic phase).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude N-(2-Hydroxy-6-nitrophenyl)butyramide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Caption: Synthetic workflow for N-(2-Hydroxy-6-nitrophenyl)butyramide.

Spectroscopic Characterization

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for similar compounds, as no experimentally obtained spectra are publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the butyramide chain protons, and the hydroxyl and amide protons. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The methylene protons of the butyryl group adjacent to the carbonyl would be a triplet around δ 2.2-2.5 ppm. The other methylene protons would appear as a multiplet around δ 1.6-1.8 ppm, and the terminal methyl group as a triplet around δ 0.9-1.0 ppm. The amide proton (NH) would likely be a broad singlet, and its chemical shift would be solvent-dependent. The phenolic hydroxyl proton (OH) would also be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. The carbonyl carbon of the amide would be expected in the range of δ 170-175 ppm. The aliphatic carbons of the butyryl chain would appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1650 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1550 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

-

~1540 cm⁻¹: N-H bending (Amide II band).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 224.21. Fragmentation patterns would be expected to involve cleavage of the butyryl side chain.

Potential Applications and Future Directions

The primary documented application of N-(2-Hydroxy-6-nitrophenyl)butyramide is as an intermediate in the synthesis of agricultural chemicals.[1] The presence of the nitro group, a common feature in many biologically active compounds, suggests potential for further investigation into its own bioactivities.

Antimicrobial Research

While no direct studies on the antimicrobial properties of N-(2-Hydroxy-6-nitrophenyl)butyramide have been published, numerous studies on related N-(nitrophenyl)amides have demonstrated significant antibacterial and antifungal activities. This suggests that N-(2-Hydroxy-6-nitrophenyl)butyramide could be a valuable scaffold for the development of new antimicrobial agents. Future research could involve screening this compound against a panel of pathogenic bacteria and fungi.

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion

N-(2-Hydroxy-6-nitrophenyl)butyramide is a valuable chemical intermediate with a well-defined structure and a clear synthetic pathway. While its primary current use is in the agrochemical industry, its structural features, particularly the presence of the nitrophenyl moiety, suggest that it may possess underexplored biological activities. This guide provides a foundational understanding of this compound, and it is hoped that the detailed synthesis protocol and discussion of its properties will encourage further research into its potential applications in medicinal chemistry and materials science. The lack of publicly available experimental data highlights an opportunity for researchers to contribute to the body of knowledge on this and related compounds.

References

-

MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide. Available at: [Link]

Sources

An In-depth Technical Guide to N-(2-Hydroxy-6-nitrophenyl)butyramide

This technical guide provides a comprehensive overview of N-(2-Hydroxy-6-nitrophenyl)butyramide, a specialized chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's identifiers, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and insights into its reactivity and potential applications.

Core Compound Identification

N-(2-Hydroxy-6-nitrophenyl)butyramide is a substituted aromatic amide. Its structure is characterized by a butyramide functional group attached to the nitrogen of a 2-amino-5-nitrophenol backbone. The presence of hydroxyl and nitro groups on the phenyl ring, ortho and para to the amide linkage respectively, significantly influences its chemical properties and reactivity.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 500991-93-5 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| MDL Number | MFCD29059344 | [1] |

Synthesis and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (chloride or butyrate) to yield the final amide product. The reaction is typically carried out in the presence of a mild base to neutralize the acidic byproduct (e.g., HCl).

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N-(2-Hydroxy-6-nitrophenyl)butyramide.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-nitrophenol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Acylation: Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1M HCl solution. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(2-Hydroxy-6-nitrophenyl)butyramide.

Spectroscopic Characterization (Predicted)

While experimental spectra for N-(2-Hydroxy-6-nitrophenyl)butyramide are not publicly available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.[4][5][6][7][8][9]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Three protons in the aromatic region, exhibiting characteristic splitting patterns (doublets and a doublet of doublets) due to their coupling. The electron-withdrawing nitro group and electron-donating hydroxyl and amide groups will influence their chemical shifts.

-

Amide Proton (N-H): A broad singlet in the downfield region, typically around 8-10 ppm.

-

Butyryl Protons: A triplet corresponding to the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group adjacent to the carbonyl (CH₂).

-

Hydroxyl Proton (O-H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons attached to the nitro, hydroxyl, and amide groups will show characteristic shifts.

-

Carbonyl Carbon: A signal in the downfield region, typically around 170-175 ppm.

-

Aliphatic Carbons: Three signals corresponding to the three distinct carbon atoms of the butyryl group.

IR (Infrared) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): A medium absorption band around 1510-1550 cm⁻¹.

-

NO₂ Stretches: Two strong absorption bands, one asymmetric around 1500-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.21 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the butyryl group.

Reactivity and Potential Applications

The chemical reactivity of N-(2-Hydroxy-6-nitrophenyl)butyramide is dictated by its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions.[10] The nitro group can be reduced to an amino group, which opens up possibilities for further derivatization. The aromatic ring can undergo electrophilic substitution, with the directing effects of the existing substituents influencing the position of substitution.

Based on available information and the chemistry of related compounds, N-(2-Hydroxy-6-nitrophenyl)butyramide has potential applications in several areas:

-

Agrochemical Synthesis: It is cited as a key intermediate in the production of certain herbicides and plant growth regulators.[1][11]

-

Research Chemical: The presence of the nitrophenyl group makes it suitable for developing probes and sensors, as the nitro group can act as a quencher or be involved in specific binding interactions.[1]

-

Organic Synthesis: Its light-sensitive properties suggest potential use in photolabile protecting group strategies.[1]

-

Precursor for Biologically Active Molecules: The N-(hydroxynitrophenyl)amide scaffold is found in compounds with antimicrobial and other biological activities, suggesting that this molecule could serve as a precursor for the synthesis of novel therapeutic agents.

Safety and Handling

While a specific safety data sheet (SDS) for N-(2-Hydroxy-6-nitrophenyl)butyramide is not widely available, general precautions for handling aromatic nitro compounds and amides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(2-Hydroxy-6-nitrophenyl)butyramide is a valuable chemical intermediate with established and potential applications in agrochemical and research settings. This guide provides a comprehensive overview of its identification, a plausible and detailed synthetic protocol, predicted spectroscopic data, and key insights into its reactivity and safe handling. As research in related fields progresses, the utility of this compound is likely to expand, making this technical information a valuable resource for scientists and developers.

References

-

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

-

Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry. [Link]

-

Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]

-

Dear all, Is there any simple method to make n acetylation of 2-amino phenol? ResearchGate. [Link]

- An environment-friendly process for selective acylation of aminophenol.

-

Safety data sheet. BASF. [Link]

-

Safety Data Sheet(SDS). LOTTE Chemical. [Link]

-

Butyramide. PubChem. [Link]

- Process for the preparation of N-acylated aminophenols.

-

Streamlining the synthesis of amides using Nickel-based nanocatalysts. Nature Communications. [Link]

-

When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]

-

Structure-reactivity correlations in the aminolysis of phenyl and p-nitrophenyl thiolacetates. The Journal of Organic Chemistry. [Link]

-

Reactivity of Amides. Chemistry LibreTexts. [Link]

-

N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

-

Butyramide, 4-hydroxy-n-(2-hydroxyethyl)-. NIST WebBook. [Link]

-

Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. ResearchGate. [Link]

-

Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. [Link]

-

Butanamide. NIST Chemistry WebBook. [Link]

-

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. [Link]

-

Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. ResearchGate. [Link]

-

Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Chegg. [Link]

-

N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes. [Link]

-

Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

Sources

- 1. N-(2-Hydroxy-6-nitrophenyl)butyramide [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. Butyramide | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butyramide(541-35-5) IR Spectrum [m.chemicalbook.com]

- 6. Butyramide(541-35-5) 1H NMR spectrum [chemicalbook.com]

- 7. Butyramide(541-35-5) MS [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Butyramide, 4-hydroxy-n-(2-hydroxyethyl)- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N-(2-Hydroxy-6-nitrophenyl)butyramide [myskinrecipes.com]

A Technical Guide to the Thermodynamic Characterization of N-(2-Hydroxy-6-nitrophenyl)butyramide

Abstract

N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized organic molecule with applications as a key intermediate in the synthesis of novel agrochemicals and as a structural motif in the development of chemical probes and sensors[1]. The successful transition of such a compound from laboratory-scale synthesis to industrial application hinges on a thorough understanding of its physical and chemical properties. Among the most critical of these are its thermodynamic characteristics, which govern its stability, solid-state behavior, and energy requirements for phase transitions. This guide provides a comprehensive framework for the experimental and analytical methodologies required to fully characterize the thermodynamic profile of N-(2-Hydroxy-6-nitrophenyl)butyramide, ensuring reproducibility, safety, and optimal performance in its intended applications.

Introduction: The Imperative for Thermodynamic Analysis

The molecular architecture of N-(2-Hydroxy-6-nitrophenyl)butyramide—featuring a hydroxyl group, a nitro group, and an amide linkage—suggests a complex interplay of intermolecular forces, including hydrogen bonding and dipole-dipole interactions. These forces dictate the compound's crystalline structure, melting point, solubility, and thermal stability. For professionals in drug development and materials science, these are not merely academic data points; they are critical parameters that influence:

-

Chemical Process Development: Defining temperature limits for synthesis, purification, and drying to prevent thermal decomposition.

-

Formulation and Stability: Predicting the long-term stability of the compound under various storage conditions. The presence of different crystalline forms (polymorphs), detectable through thermal analysis, can dramatically affect bioavailability and efficacy in pharmaceutical contexts[2].

-

Safety Assessment: Establishing a definitive decomposition temperature is essential for safe handling and storage protocols, preventing hazardous exothermic events.

-

Purity Determination: The melting point and its associated enthalpy of fusion are sensitive indicators of purity, a fundamental requirement for any chemical standard or active ingredient[3].

This document serves as a practical guide, detailing the requisite experimental protocols and the scientific rationale behind them, to establish a robust thermodynamic dataset for N-(2-Hydroxy-6-nitrophenyl)butyramide.

Core Methodologies for Thermal Characterization

The cornerstone of thermodynamic analysis for a solid organic compound lies in two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on how the material responds to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[4]. It is the definitive method for identifying thermal transitions where energy is either absorbed (endothermic) or released (exothermic).

Causality Behind Experimental Choice: For N-(2-Hydroxy-6-nitrophenyl)butyramide, DSC is employed to precisely determine its melting point (T_m), the energy required to melt it (enthalpy of fusion, ΔH_fus), and any potential solid-solid phase transitions (polymorphism) or glass transitions (T_g) if the material is amorphous. The sharpness of the melting peak is a direct indicator of purity[3][5].

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards, such as indium and tin, across the expected temperature range of analysis. The reference standard must have a well-defined heat capacity[4].

-

Sample Preparation: Accurately weigh 2-5 mg of N-(2-Hydroxy-6-nitrophenyl)butyramide into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty, sealed pan to serve as the reference.

-

Temperature Program:

-

Equilibrate the system at a baseline temperature, e.g., 25 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min up to a temperature well above the expected melting point but below the decomposition temperature (e.g., 250 °C). A controlled heating rate is critical for resolving thermal events[6].

-

Maintain an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

The resulting thermogram plots heat flow (mW) versus temperature (°C).

-

Melting Point (T_m): Determined as the onset temperature of the large endothermic peak corresponding to melting.

-

Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak.

-

Polymorphic Transitions: Identify any smaller endothermic or exothermic peaks occurring before the main melting event, which may indicate transitions between different crystal forms[2].

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the thermal stability and decomposition profile of a material.

Causality Behind Experimental Choice: The purpose of running TGA on N-(2-Hydroxy-6-nitrophenyl)butyramide is to identify the exact temperature at which it begins to degrade and lose mass. This information is non-negotiable for establishing maximum processing temperatures and safe storage limits. It also reveals whether the degradation occurs in a single step or multiple stages[7].

-

Instrument Calibration: Calibrate the TGA's temperature sensor using magnetic standards (e.g., Curie point standards) and verify mass measurement with calibrated weights.

-

Sample Preparation: Place 5-10 mg of N-(2-Hydroxy-6-nitrophenyl)butyramide into a ceramic or platinum TGA crucible.

-

Temperature Program:

-

Equilibrate the system at a baseline temperature, e.g., 30 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to isolate thermal degradation from oxidative processes.

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining versus temperature.

-

Onset of Decomposition (T_d): Determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of change (from the derivative curve).

-

Decomposition Profile: Observe the number of steps in the mass loss curve to understand if the decomposition is a simple or complex process.

-

Residual Mass: Note the percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

-

Anticipated Results and Data Presentation

While specific experimental data for N-(2-Hydroxy-6-nitrophenyl)butyramide is not yet publicly available, we can predict its general behavior based on related structures like nitrophenyl derivatives and aromatic amides[8][9][10]. The presence of strong hydrogen bonding opportunities (from -OH and -NH groups) and the rigid phenyl ring system likely results in a crystalline solid with a relatively high melting point and distinct thermal stability.

All quantitative data obtained should be summarized in a clear, structured table for easy comparison and reference.

Table 1: Summary of Thermodynamic Properties for N-(2-Hydroxy-6-nitrophenyl)butyramide (Hypothetical Data for Illustrative Purposes)

| Parameter | Symbol | Value (Hypothetical) | Method | Significance |

| Melting Point (Onset) | T_m | 165 °C | DSC | Defines solid-to-liquid phase transition; key purity indicator. |

| Enthalpy of Fusion | ΔH_fus | 35 kJ/mol | DSC | Energy required to melt; related to crystalline lattice energy. |

| Glass Transition | T_g | Not Observed | DSC | Indicates the material is crystalline, not amorphous. |

| Decomposition Temp (Onset) | T_d | 230 °C | TGA | Maximum temperature for safe handling and processing. |

| Mass Loss at 250 °C | ~5% | TGA | Quantifies the initial rate of thermal degradation. |

Conclusion and Forward Outlook

A comprehensive thermodynamic characterization is a foundational step in the research and development pipeline for any new chemical entity. For N-(2-Hydroxy-6-nitrophenyl)butyramide, the application of standard thermal analysis techniques like DSC and TGA provides the essential data needed to guide its synthesis, ensure its stability, and guarantee its safe handling. The protocols and rationale outlined in this guide provide a validated framework for researchers to generate the high-quality, reproducible data necessary for advancing its application in agrochemical and materials science fields. Further studies could involve high-sensitivity modulated DSC to precisely measure heat capacity or computational DFT studies to complement and rationalize the experimental findings[11].

References

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336. [Link]

-

ResearchGate. (n.d.). DSC spectra of poly(amide–imide)s with a heating rate of 20oC min⁻¹... [Image]. Retrieved from ResearchGate. [Link]

-

Jordão, N., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 207, 64-74. [Link]

-

Lazzarotto, M., et al. (2005). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 81(3), 609-612. [Link]

-

Wang, X., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. Nature Communications, 14(1), 4991. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). N-(2-Hydroxy-6-nitrophenyl)butyramide. Retrieved February 12, 2026, from [Link]

-

Zeynalov, E. B., et al. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Chemistry Central Journal, 13(1), 99. [Link]

-

Zeynalov, E. B., et al. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Chemistry Central Journal, 13(1), 99. [Link]

-

García-Reyes, M., et al. (2023). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1017-1024. [Link]

-

Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia, 35(2), 305-318. [Link]

-

Maeda, Y., et al. (2022). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. Polymers, 14(21), 4748. [Link]

-

Pireddu, L., et al. (2022). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. Crystals, 12(11), 1568. [Link]

Sources

- 1. N-(2-Hydroxy-6-nitrophenyl)butyramide [myskinrecipes.com]

- 2. Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Hydroxy-6-nitrophenyl)butyramide molecular weight and formula

Executive Summary & Chemical Identity

N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized nitro-aromatic intermediate used primarily in the synthesis of agrochemicals and as a photolabile building block in organic chemistry.[1] Its structural uniqueness lies in the ortho-substitution pattern (1,2,6-trisubstituted benzene), where the intramolecular hydrogen bonding between the hydroxyl group, the amide proton, and the nitro group creates a distinct electronic environment. This guide details its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.

Physicochemical Core Data

| Parameter | Value | Technical Note |

| IUPAC Name | N-(2-Hydroxy-6-nitrophenyl)butanamide | Systematic nomenclature based on butyric acid chain. |

| Molecular Formula | C₁₀H₁₂N₂O₄ | Confirmed via elemental composition analysis.[2] |

| Molecular Weight | 224.21 g/mol | Monoisotopic Mass: 224.0797 Da. |

| CAS Number | 500991-93-5 | Primary identifier for regulatory and inventory searches. |

| Physical State | Yellow to Orange Crystalline Solid | Coloration due to the o-nitrophenol chromophore. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water; lipophilic butyryl chain increases logP. |

| pKa (Predicted) | ~7.5 (Phenolic OH) | Acidity enhanced by the electron-withdrawing nitro group. |

Synthetic Logic & Experimental Protocol

Expertise & Experience: The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide requires careful regiochemical control. The starting material, 2-amino-3-nitrophenol, possesses two nucleophilic sites: the amine (-NH₂) and the phenol (-OH). To selectively acylate the amine (forming the amide) without esterifying the phenol, we utilize the difference in nucleophilicity. The amine is significantly more nucleophilic than the phenol under neutral or mildly basic conditions.

Causality of Choice:

-

Solvent (Dichloromethane): Chosen for its ability to solubilize the organic reactants while allowing easy aqueous workup.

-

Base (Pyridine): Acts as an acid scavenger (for HCl generated) and a weak catalyst, but is not strong enough to deprotonate the phenol fully, preventing O-acylation side products.

-

Temperature (0°C to RT): Low initial temperature prevents thermal degradation of the nitrophenol moiety and suppresses bis-acylation.

Validated Synthesis Protocol

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-3-nitrophenol (10.0 mmol, 1.54 g) in anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) in one portion. The solution may darken slightly.

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Dropwise, add Butyryl Chloride (10.5 mmol, 1.09 mL) over 15 minutes.

-

Critical Control Point: Monitor exotherm.[3] Maintenance of 0°C ensures N-selectivity over O-selectivity.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexanes). The starting amine spot (lower Rf) should disappear.

-

Workup (Self-Validating Step):

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine (pyridinium salt is water-soluble).

-

Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted butyric acid.

-

Wash with Brine (1 x 30 mL).

-

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield yellow needles.

Structural Validation & Reaction Workflow

The following diagram illustrates the synthetic workflow and the critical decision nodes required to ensure high purity.

Figure 1: Step-by-step synthetic workflow for the selective N-acylation of 2-amino-3-nitrophenol, highlighting the critical TLC checkpoint.

Applications & Mechanism of Action

A. Photolabile Protecting Groups

Nitro-aromatic amides are frequently explored for their photochemistry. The ortho-nitro group facilitates a photo-induced rearrangement (similar to the o-nitrobenzyl mechanism) upon irradiation with UV light (300–365 nm).

-

Mechanism: UV excitation causes hydrogen abstraction from the butyryl chain or the amide proton by the nitro group, leading to cleavage of the amide bond.

-

Utility: This property allows N-(2-Hydroxy-6-nitrophenyl)butyramide derivatives to serve as "caged" compounds, releasing bioactive amines or acids upon light exposure in spatial biology experiments.

B. Pharmaceutical Impurity Profiling

In the development of benzoxazole-based drugs or HDAC inhibitors (like Fimepinostat analogs), this compound may appear as:

-

Process Impurity: Incomplete reduction of the nitro group during heterocycle synthesis.

-

Degradant: Hydrolytic ring-opening of 2-propyl-7-nitrobenzoxazole.

-

Detection: It is detectable via HPLC-UV (absorbance at ~254 nm and ~350 nm due to the nitro-phenol system) and LC-MS (m/z 225.2 [M+H]⁺).

Safety & Handling (E-E-A-T)

-

Hazard Identification: As a nitro-aromatic compound, it should be treated as potentially toxic by inhalation and skin contact. Nitro compounds often possess vasodilatory effects or can induce methemoglobinemia.

-

Storage: Store in amber vials at 2–8°C. The compound is light-sensitive (photolabile); exposure to ambient light should be minimized to prevent slow degradation.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for NOx generation).

References

-

ChemBK. (2024). N-(2-Hydroxy-6-Nitrophenyl)Butyramide Chemical Properties and CAS 500991-93-5. Retrieved from [Link]

-

MySkinRecipes. (2024). Material Specifications: N-(2-Hydroxy-6-nitrophenyl)butyramide.[1][2][4] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Butyramide Derivatives. (Contextual validation of butyryl amide physicochemical properties). Retrieved from [Link]

-

Matrix Fine Chemicals. (2024). Nitro-aromatic Building Blocks and Intermediates. (Reference for structural analogs and handling). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of N-(2-Hydroxy-6-nitrophenyl)butyramide

A Note on This Document: As a compound primarily utilized in research and specialized synthesis, a publicly available, comprehensive Safety Data Sheet (SDS) for N-(2-Hydroxy-6-nitrophenyl)butyramide (CAS No. 500991-93-5) is not readily accessible. This guide has been constructed by leveraging available data for this compound and structurally analogous chemicals, including nitrophenyl and amide derivatives, to provide a robust framework for safe handling and risk mitigation. The principles and protocols outlined herein are based on established best practices in chemical safety for research and development settings. Researchers must supplement this guide with all available information from their chemical supplier and their institution's safety protocols.

Section 1: Compound Profile and Hazard Identification

N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized organic compound, noted for its application as a key intermediate in the synthesis of agrochemicals and its use in the development of photosensitive probes and sensors in research settings.[1] Its molecular structure, featuring a nitrophenyl group, a hydroxyl group, and an amide linkage, dictates its chemical reactivity and its toxicological profile.

Molecular and Physical Data Summary

| Property | Value | Source |

| CAS Number | 500991-93-5 | MySkinRecipes |

| Molecular Formula | C₁₀H₁₂N₂O₄ | MySkinRecipes |

| Molecular Weight | 224.21 g/mol | MySkinRecipes |

| Recommended Storage | Room temperature, in a sealed, dry environment. | MySkinRecipes |

While specific toxicity data for this compound is not extensively published, the presence of the nitrophenyl group suggests a need for cautious handling. Nitrophenols and related compounds can exhibit varying levels of toxicity, and it is prudent to treat this compound as potentially hazardous until proven otherwise.

Section 2: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical when handling any chemical for which a complete SDS is not available. The following workflow is designed to ensure a comprehensive evaluation of potential hazards and the implementation of appropriate safety controls.

Caption: A logical workflow for risk assessment and mitigation when handling N-(2-Hydroxy-6-nitrophenyl)butyramide.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the potential for this compound to be a skin and eye irritant, as well as harmful if ingested, a stringent set of handling procedures and PPE is required.

Experimental Protocols: Step-by-Step Handling

-

Preparation:

-

Designate a specific work area, preferably within a certified chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

-

Assemble all necessary equipment and reagents before retrieving the compound from storage.

-

Don all required PPE as outlined below.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

-

Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

-

If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

-

-

Post-Handling:

-

Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

-

Carefully remove PPE, avoiding cross-contamination. Wash hands thoroughly with soap and water.

-

Personal Protective Equipment (PPE) Selection

The selection of PPE is paramount to ensuring personal safety. The following diagram illustrates the decision-making process for selecting appropriate PPE for handling N-(2-Hydroxy-6-nitrophenyl)butyramide.

Caption: A decision tree for selecting appropriate PPE when working with N-(2-Hydroxy-6-nitrophenyl)butyramide.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For a small spill, and only if you are trained to do so:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

For large spills, evacuate the area and contact your institution's emergency response team.

Section 5: Disposal Considerations

All waste materials containing N-(2-Hydroxy-6-nitrophenyl)butyramide must be treated as hazardous waste.

-

Solid Waste: Collect any solid waste, including contaminated weighing paper and absorbent materials, in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste stream.

Follow all local, state, and federal regulations for the disposal of chemical waste.

References

-

MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide. [Link]

Sources

A Technical Guide to the Solubility Profile of N-(2-Hydroxy-6-nitrophenyl)butyramide in Aqueous and Organic Media

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-(2-Hydroxy-6-nitrophenyl)butyramide. Designed for researchers, scientists, and drug development professionals, this document navigates the theoretical underpinnings of solubility, outlines a robust experimental protocol for its determination, and discusses the anticipated solubility characteristics of the target compound in both aqueous and diverse organic solvents. Given the absence of publicly available experimental solubility data for N-(2-Hydroxy-6-nitrophenyl)butyramide, this guide serves as a predictive and methodological resource.

Introduction and Theoretical Framework

N-(2-Hydroxy-6-nitrophenyl)butyramide is an organic molecule with a molecular weight of 224.21 g/mol and the chemical formula C₁₀H₁₂N₂O₄[1][2]. Its structure, featuring a hydroxyl group, a nitro group, and an amide linkage, suggests a nuanced solubility profile that is highly dependent on the solvent system. Understanding this profile is a critical first step in many applications, from agrochemical formulation to pharmaceutical development, as solubility profoundly impacts bioavailability, efficacy, and the design of purification processes[3][4][5][6].

The dissolution of a solid solute in a liquid solvent is governed by the thermodynamics of the process, specifically the Gibbs free energy of dissolution (ΔG_sol). This is influenced by both the enthalpy (ΔH_sol) and entropy (ΔS_sol) of dissolution[7][8][9]. The overall enthalpy change is a sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions[10][11]. A guiding principle in predicting solubility is "like dissolves like," which suggests that solutes tend to dissolve in solvents with similar polarity[12].

The polarity of a solvent can be quantified by its dielectric constant; solvents with a dielectric constant greater than 5 are generally considered polar[13][14]. The structural features of N-(2-Hydroxy-6-nitrophenyl)butyramide—a polar hydroxyl group, a highly polar nitro group, and a moderately polar amide group, combined with a nonpolar butyryl chain and benzene ring—predict a complex interplay of these forces. Therefore, its solubility is expected to be limited in water (a highly polar, protic solvent) and to vary significantly across a range of organic solvents with differing polarities.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for N-(2-Hydroxy-6-nitrophenyl)butyramide can be predicted:

-

Water: The presence of hydrogen bond donors (hydroxyl and amide groups) and acceptors (hydroxyl, nitro, and amide oxygens) suggests some affinity for water. However, the nonpolar butyryl chain and the phenyl ring will likely limit its aqueous solubility. The nitro group, while polar, is not a strong hydrogen bond donor. Therefore, the compound is predicted to be slightly soluble to sparingly soluble in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. They are expected to be good solvents for N-(2-Hydroxy-6-nitrophenyl)butyramide, effectively solvating the polar functional groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are anticipated to be effective solvents, interacting favorably with the hydroxyl and amide groups of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the nitro, hydroxyl, and amide groups suggests that the compound will have very low solubility in nonpolar solvents.

Experimental Determination of Solubility

To quantitatively determine the solubility profile, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH)[15][16][17][18].

Materials and Equipment

-

N-(2-Hydroxy-6-nitrophenyl)butyramide (solid)

-

Deionized water

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, toluene, hexane)

-

pH buffers (pH 1.2, 4.5, 6.8)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator (set to 37 ± 1 °C for biopharmaceutical relevance)[16][18]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of N-(2-Hydroxy-6-nitrophenyl)butyramide.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(2-Hydroxy-6-nitrophenyl)butyramide to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved[15].

-

To each vial, add a precise volume of the desired solvent (water, pH buffers, or organic solvents).

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C for general chemistry or 37 °C for biopharmaceutical applications)[17].

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of N-(2-Hydroxy-6-nitrophenyl)butyramide in the respective solvent.

-

Accurately dilute the filtered supernatant.

-

Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound[19][20].

-

Construct a calibration curve from the standard solutions and use it to determine the concentration in the sample.

-

-

Data Reporting:

-

Calculate the solubility, typically expressed in mg/mL or mol/L.

-

Perform each measurement in triplicate to ensure reproducibility[16].

-

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of N-(2-Hydroxy-6-nitrophenyl)butyramide at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |

| Water (pH 7.0) | Polar Protic | 80.1 | < 1 |

| Buffer (pH 1.2) | Polar Protic | ~80 | < 1 |

| Buffer (pH 6.8) | Polar Protic | ~80 | < 1 |

| Methanol | Polar Protic | 32.7 | 10 - 50 |

| Ethanol | Polar Protic | 24.5 | 5 - 25 |

| Acetone | Polar Aprotic | 20.7 | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 |

| Ethyl Acetate | Moderately Polar | 6.0 | 1 - 10 |

| Dichloromethane | Slightly Polar | 9.1 | 1 - 10 |

| Toluene | Nonpolar | 2.4 | < 0.1 |

| Hexane | Nonpolar | 1.9 | < 0.1 |

Note: The predicted solubility values are illustrative and must be confirmed by experimental data.

Conclusion

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Predicting Solubility. Rowan.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Free Energy of Dissolution. AP Chem - Fiveable.

- Polarity of Solvents. Unknown Source.

- solubility experimental methods.pptx. SlideShare.

- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

- Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube.

- Comparison of the polarity of organic solvents. ChemRess.

- Thermodynamics of Salt Dissolution. WebAssign.

- Solvents and Polarity. University of Rochester.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- How do you distinguish the polarity of organic solvent?.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Enthalpy change of solution. Wikipedia.

- Thermodynamics of Solutions. Chemistry LibreTexts.

- Annex 4.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- BCS Guideline for solubility and Dissolution.pptx. Slideshare.

- N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA).

- butyramide, 541-35-5. The Good Scents Company.

- Butyramide. PubChem.

- 2'-Hydroxy-4'-nitrobenzanilide. PubChem.

- N-(2,6-Dimethylphenyl)-4-nitrobenzamide. PubChem.

- N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes.

- 2-Nitrophenol. PubChem.

Sources

- 1. N-(2-Hydroxy-6-nitrophenyl)butyramide [myskinrecipes.com]

- 2. N-(2-Hydroxy-6-nitrophenyl)butyramide [myskinrecipes.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. d-nb.info [d-nb.info]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. webassign.net [webassign.net]

- 11. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. mdpi.com [mdpi.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. solubility experimental methods.pptx [slideshare.net]

- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

A Technical Guide to the Design, Synthesis, and Biological Evaluation of N-(2-Hydroxy-6-nitrophenyl)alkanamide Derivatives as Novel Therapeutic Agents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-hydroxyphenyl)amide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The strategic introduction of a nitro group, particularly at the C6 position ortho to the amide linkage, offers a unique opportunity to modulate the electronic and steric properties of the molecule, potentially unlocking novel therapeutic applications. This guide provides a comprehensive technical overview of N-(2-Hydroxy-6-nitrophenyl)butyramide and its derivatives. While direct literature on this specific scaffold is nascent, we will draw upon established principles and data from structurally related compounds to outline robust synthetic strategies, propose potential biological targets, and lay the groundwork for systematic structure-activity relationship (SAR) studies. This document serves as a strategic manual for researchers aiming to explore this promising, yet underexplored, chemical space for the development of next-generation therapeutics, including antimicrobial, anti-inflammatory, and anticancer agents.

Chapter 1: The N-(2-Hydroxy-6-nitrophenyl)amide Scaffold: A Primer for Drug Discovery

The Privileged Nature of Hydroxyphenylamides

The hydroxyphenylamide motif is a cornerstone of modern drug design. The phenolic hydroxyl group is an excellent hydrogen bond donor and acceptor, while the amide linkage provides structural rigidity and additional hydrogen bonding capabilities. This combination allows for high-affinity interactions with a wide array of biological targets. Salicylanilides, a closely related class, are well-documented for their broad-spectrum biological effects, including antimicrobial, antifungal, and antimycobacterial activities[1]. The inherent bioactivity of this core structure makes it an ideal starting point for library development.

Strategic Role of Nitro-Substitution

The nitro group is a powerful modulator of a molecule's properties. As a strong electron-withdrawing group, it can significantly alter the pKa of the neighboring phenolic hydroxyl, influencing its binding characteristics and pharmacokinetic profile. Furthermore, the nitro group can be a critical pharmacophoric element or serve as a synthetic handle for further derivatization, for instance, through reduction to an amino group, which can then be functionalized. Studies on nitrofuran and other nitroaromatic compounds have established that the nitro group is often essential for their antimicrobial activity, which is mediated by its enzymatic reduction to toxic reactive species within the target pathogen[2].

The N-(2-Hydroxy-6-nitrophenyl)butyramide Core: A Strategic Analysis

The specific scaffold of N-(2-Hydroxy-6-nitrophenyl)butyramide presents a unique convergence of key pharmacophoric features:

-

A Potential "Cap" Group: The 2-hydroxy-6-nitrophenyl moiety can act as a surface recognition element, interacting with hydrophobic pockets or specific residues at the entrance of an enzyme's active site.

-

A Flexible Linker: The butyramide (or more broadly, alkanamide) chain provides a flexible linker of defined length, crucial for positioning the other functional groups for optimal target engagement. This feature is a hallmark of inhibitors for enzymes like histone deacetylases (HDACs), where the linker mimics the acetylated lysine side chain[3][4].

-

A Versatile Chemical Handle: The terminal end of the butyramide chain is a prime site for introducing additional functionalities, most notably a zinc-binding group (ZBG) like a hydroxamic acid, to target metalloenzymes.

This tripartite structure strongly suggests that N-(2-Hydroxy-6-nitrophenyl)butyramide derivatives are promising candidates for development as enzyme inhibitors.

Potential Therapeutic Targets

Based on the architecture of the core scaffold and literature on analogous structures, several high-value therapeutic targets can be hypothesized:

-

Histone Deacetylases (HDACs): Many potent HDAC inhibitors, such as the FDA-approved Vorinostat (SAHA), consist of a surface recognition "cap," a linker, and a zinc-chelating group[3][5]. The N-(2-Hydroxy-6-nitrophenyl) moiety is an unexplored cap group that could confer unique isoform selectivity. The development of selective HDAC inhibitors is a major goal in cancer therapy to minimize off-target effects[6].

-

Bacterial and Fungal Targets: A wide range of N-(hydroxynitrophenyl)amide derivatives have demonstrated potent and broad-spectrum antimicrobial activity[7]. The mechanism often involves disruption of microbial membranes or inhibition of essential enzymes.

-

Inflammatory Pathway Enzymes: Salicylanilide derivatives have shown anti-inflammatory activity by inhibiting proteases like trypsin[1]. The N-(2-Hydroxy-6-nitrophenyl)amide core could be explored for similar inhibitory properties against key enzymes in inflammatory cascades.

-

Kinases and Other Cancer-Related Targets: The amide scaffold is prevalent in kinase inhibitors. While a direct link is speculative, the scaffold's ability to form key hydrogen bonds makes it a viable starting point for screening against kinase families implicated in cancer, such as RAF kinases[8][9].

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide derivatives is accessible through standard organic chemistry transformations. The primary challenge lies in the selective synthesis of the key aniline intermediate.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the amide bond, leading back to a key intermediate, 2-amino-3-nitrophenol, and butyryl chloride (or a related activated carboxylic acid).

Caption: Retrosynthetic analysis of the target scaffold.

Protocol 1: Synthesis of 2-Amino-3-nitrophenol

The synthesis of the aniline intermediate is critical. A common route involves the nitration of a protected aminophenol followed by deprotection.

Rationale: Direct nitration of 2-aminophenol is often unselective. Therefore, a protecting group strategy is employed. The acetamide group is an effective ortho-, para-director, but steric hindrance can favor nitration at other positions. A more controlled approach starts from a commercially available nitrophenol.

Step-by-Step Protocol:

-

Starting Material: 2-Chloro-6-nitrophenol.

-

Amination: In a sealed pressure vessel, dissolve 2-chloro-6-nitrophenol (1 eq.) in ethanol. Add aqueous ammonia (10-15 eq.) and heat to 120-140 °C for 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product, 2-amino-6-nitrophenol, often precipitates. If not, evaporate the solvent and ethanol, and acidify the aqueous residue with HCl to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-6-nitrophenol.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the formation of the final amide product using a standard Schotten-Baumann reaction.

Rationale: This method is robust and high-yielding for forming amide bonds between anilines and acyl chlorides. The use of a base is essential to neutralize the HCl byproduct.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-amino-6-nitrophenol (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine or pyridine (1.5-2.0 eq.).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add butyryl chloride (1.1 eq.) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain N-(2-Hydroxy-6-nitrophenyl)butyramide.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the core molecule.

Chapter 3: Biological Evaluation Strategies

A tiered screening approach is recommended to efficiently evaluate the biological potential of newly synthesized derivatives.

Tier 1: Primary Screening for Broad Activity

The initial goal is to identify which, if any, of the hypothesized biological activities are present.

-

Antimicrobial Screening:

-

Protocol: Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative microorganisms.[7] This should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans). The broth microdilution method is a standard, high-throughput technique for this purpose.[1]

-

-

Anticancer Screening:

-

Anti-inflammatory Screening:

-

Protocol: An in vitro protease inhibition assay can serve as a simple primary screen. The ability of the compounds to inhibit trypsin can be measured spectrophotometrically and is a good indicator of general anti-inflammatory potential.[1]

-

Tier 2: Target-Specific and Mechanistic Assays

If activity is confirmed in Tier 1, the next step is to elucidate the mechanism of action.

-

For HDAC Inhibition:

-

Protocol: Use a commercially available HDAC activity assay kit to measure the direct inhibition of recombinant HDAC enzymes (e.g., HDAC1 and HDAC6 to start). This will confirm if the compounds are direct enzyme inhibitors and provide initial selectivity data. Subsequently, perform a Western blot analysis on treated cancer cells to observe changes in the acetylation status of known HDAC substrates, such as histone H3 and α-tubulin, providing cellular evidence of target engagement.[4]

-

The HDAC Inhibitor Pharmacophore Model

The design of derivatives for anticancer activity should be guided by the established pharmacophore for HDAC inhibitors.

Caption: Pharmacophore model for a typical HDAC inhibitor.

Chapter 4: A Framework for Structure-Activity Relationship (SAR) Studies

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and drug-like properties.

Key Areas for Modification

-

The Phenyl "Cap":

-

Nitro Group Position: Synthesize isomers with the nitro group at other positions (e.g., N-(2-Hydroxy-4-nitrophenyl) or N-(2-Hydroxy-5-nitrophenyl)) to confirm the importance of the ortho-nitro substitution.

-

Nitro Group Replacement: Replace the nitro group with other electron-withdrawing (e.g., -CN, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) to probe electronic effects.

-

Hydroxyl Group Position: While the ortho-hydroxyl is key to the salicylanilide-type structure, its relocation or replacement can be explored.

-

-

The Alkanamide Linker:

-

Chain Length: Synthesize a homologous series (acetamide, propanamide, pentanamide, hexanamide) to determine the optimal linker length for fitting into the target's active site.

-

Rigidity: Introduce conformational constraints, such as double bonds (e.g., acrylamide derivatives) or cyclic structures, to improve binding affinity by reducing the entropic penalty of binding.

-

-

The Terminus:

-

For HDAC Inhibition: This is the most critical point of modification. Convert the terminal methyl group of the butyramide into a carboxylic acid, and then into a hydroxamic acid (-CONHOH) to introduce zinc-binding capability.

-

For Other Targets: Introduce other functional groups (amines, heterocycles) to explore new interactions with the target protein.

-

Data Presentation for SAR Analysis

All quantitative biological data should be summarized in tables to facilitate easy comparison and identification of trends.

| Compound ID | R1 (Cap) | R2 (Linker) | R3 (Terminus) | MIC (S. aureus) µg/mL | IC50 (MCF-7) µM | IC50 (HDAC1) nM |

| LEAD-001 | 2-OH, 6-NO2-Ph | -(CH2)2-CONH- | -CH3 | 16 | >50 | >1000 |

| SAR-001 | 2-OH, 6-NO2-Ph | -(CH2)4-CONH- | -CH3 | 8 | >50 | >1000 |

| SAR-002 | 2-OH, 4-NO2-Ph | -(CH2)2-CONH- | -CH3 | 32 | >50 | >1000 |

| HDAC-001 | 2-OH, 6-NO2-Ph | -(CH2)2-CONH- | -CONHOH | >64 | 2.5 | 85 |

Table 1: Hypothetical data table for summarizing SAR study results.

Chapter 5: Conclusion and Future Directions

The N-(2-Hydroxy-6-nitrophenyl)butyramide scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework, grounded in established medicinal chemistry principles and data from analogous series, for the systematic exploration of this chemical class.

Future work should focus on:

-

Synthesis and Screening: Preparation of an initial library of compounds based on the SAR framework outlined in Chapter 4, followed by the tiered biological screening approach.

-

Lead Optimization: For active compounds, further optimization of potency and selectivity is required. For promising anticancer candidates, this includes profiling against a broader panel of cancer cell lines and HDAC isoforms.

-

ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for identifying candidates with favorable drug-like characteristics.

-

Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of active compounds, guiding the rational design of more potent and selective derivatives[4].

By leveraging the strategies detailed in this guide, researchers can efficiently navigate the discovery and development process, potentially unlocking the full therapeutic potential of N-(2-Hydroxy-6-nitrophenyl)amide derivatives.

References

-

Gümüş, F., et al. (2012). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available at: [Link]

-

Adeboye, M., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

-

Geta, M., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Available at: [Link]

-

Maslennikova, O., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

-

Fang, Z., et al. (2021). Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps. PMC. Available at: [Link]

-

Schulze, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

-

Fang, Z., et al. (2021). Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps. Semantic Scholar. Available at: [Link]

-

Lazzari, P., et al. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Available at: [Link]

-

He, S., et al. (2021). Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation. ResearchGate. Available at: [Link]

-

Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

Chuang, H., et al. (2010). Synthesis of N-hydroxycinnamides capped with a naturally occurring moiety as inhibitors of histone deacetylase. PubMed. Available at: [Link]

-

Lu, J., et al. (2015). Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases. PubMed. Available at: [Link]

-

Scott, J., et al. (2020). Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic. ResearchGate. Available at: [Link]

-

Dołgań, A., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Available at: [Link]

-

Pires, J., et al. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Available at: [Link]

-

Qian, Z., et al. (2021). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. PMC. Available at: [Link]

-

Hussain, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

-

López-Vallejo, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Martin, A., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. Available at: [Link]

Sources

- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-hydroxycinnamides capped with a naturally occurring moiety as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Validated Protocol for the Chemoselective Synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide

Abstract & Introduction

N-(2-Hydroxy-6-nitrophenyl)butyramide is a valuable chemical intermediate whose utility spans various sectors of applied chemistry, including the synthesis of agricultural chemicals and as a building block in pharmaceutical research.[1][2] Its structure, featuring a hydroxyl, a nitro, and an amide group on a phenyl ring, provides multiple points for further functionalization. This document provides a comprehensive, step-by-step protocol for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide via the chemoselective N-acylation of 2-amino-3-nitrophenol.